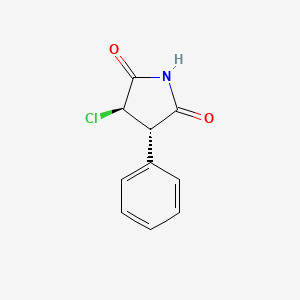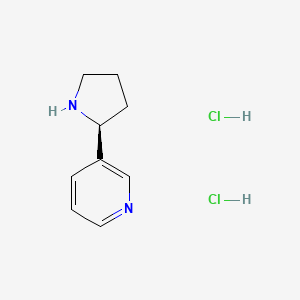
(S)-3-(Pyrrolidin-2-yl)pyridine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(S)-2-(Pyrrolidin-2-yl)pyridine dihydrochloride” is a chemical compound with the CAS number 2097073-17-9 . It has a molecular weight of 221.13 and a molecular formula of C9H14Cl2N2 .
Molecular Structure Analysis
The molecular structure of this compound consists of 9 carbon atoms, 14 hydrogen atoms, 2 chlorine atoms, and 2 nitrogen atoms .Physical And Chemical Properties Analysis
This compound is stored in an inert atmosphere at 2-8°C . The boiling point is not specified .Scientific Research Applications
Coordination Chemistry and Biological Sensing
Research on derivatives of pyrrolidine and pyridine, such as those involving 2,6-di(pyrazolyl)pyridines, has highlighted their utility in coordination chemistry and as ligands for synthesizing metal complexes. These metal complexes have been investigated for their luminescent properties, which are applicable in biological sensing. For instance, luminescent lanthanide compounds derived from these ligands have potential uses in detecting biological molecules, showcasing the compound's relevance in bioanalytical chemistry and medical diagnostics (Halcrow, 2005).
Synthesis of Heterocyclic Compounds
The synthesis and study of pyrrolidines, a class of heterocyclic organic compounds, have been significant in medicinal chemistry due to their biological effects. Pyrrolidines have found applications in medicine, industry (e.g., dyes, agrochemical substances), highlighting the importance of research into their chemistry. This suggests that (S)-3-(Pyrrolidin-2-yl)pyridine dihydrochloride could be of interest in developing new pharmaceuticals and industrial chemicals (Żmigrodzka et al., 2022).
Conducting Polymers from Pyrrole Derivatives
Research into pyrrole derivatives for the synthesis of conducting polymers has demonstrated the potential of these compounds in creating materials with low oxidation potentials. Such materials are stable in their conducting form, making them valuable for electronic applications. This area of research opens the door for using this compound in developing new materials for electronics, including sensors and conductive coatings (Sotzing et al., 1996).
Anion Binding and Sensing
The synthesis of fluorinated calix[4]pyrrole and dipyrrolylquinoxaline demonstrates the use of pyrrole derivatives in creating neutral anion receptors with enhanced affinities for specific anions. These compounds can be used as sensors for anions like fluoride, chloride, or dihydrogen phosphate, indicating potential applications in environmental monitoring and analytical chemistry (Anzenbacher et al., 2000).
Safety and Hazards
properties
IUPAC Name |
3-[(2S)-pyrrolidin-2-yl]pyridine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.2ClH/c1-3-8(7-10-5-1)9-4-2-6-11-9;;/h1,3,5,7,9,11H,2,4,6H2;2*1H/t9-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOKIOTLTYKVREB-WWPIYYJJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CN=CC=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C2=CN=CC=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1-Tert-butylazetidin-3-yl)oxy]pyridine-4-carbonitrile](/img/structure/B2679202.png)

![Methyl 1-[1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carbonyl]piperidine-4-carboxylate](/img/structure/B2679204.png)
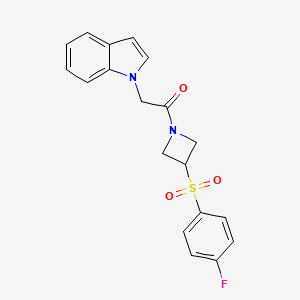
![6-(4-Chlorophenyl)-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2679207.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/no-structure.png)
![1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine](/img/structure/B2679210.png)
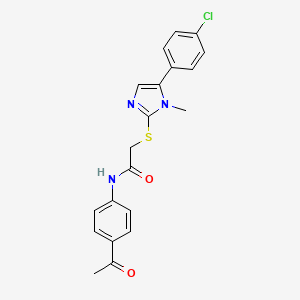


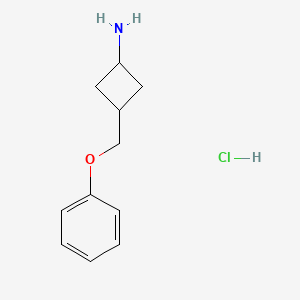
![1-Methyl-3-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2679221.png)
